1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine is a heterocyclic compound that belongs to the class of pyrimidoindazoles. This compound features a fused ring system that includes both pyrimidine and indazole moieties, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural diversity and the presence of multiple functional groups, which may enhance its pharmacological profiles.
This compound can be synthesized through various chemical reactions involving indazole derivatives and pyrimidine precursors. It is classified under heterocyclic compounds, specifically as a pyrimidoindazole derivative. The structural complexity of 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine allows it to participate in a range of chemical reactions, making it a subject of study in organic synthesis and drug discovery.
The synthesis of 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine can be achieved through several methods:
These methods typically yield moderate to high product yields (55% - 85%), depending on the specific conditions and substrates used.
The molecular structure of 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine features a fused bicyclic system where the pyrimidine ring is directly connected to the indazole framework. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are often employed to confirm structural integrity and elucidate molecular interactions.
The reactivity of 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine can be attributed to its functional groups which allow it to undergo various chemical transformations:
These reactions are significant for developing new derivatives with enhanced biological activities.
While specific mechanisms of action for 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine are still being elucidated through ongoing research, preliminary studies suggest potential interactions with various biological targets:
Understanding the precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.
The physical properties of 1H,2H,3H,4H-pyrimido[1,2-b]indazol-9-amine include:
Chemical properties include:
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine has several promising applications in scientific research:
The systematic name 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine defines a tricyclic fused heterocycle. Its core integrates:
[1,2-b]
, indicating fusion between pyrimidine position 1 and indazole position 2. Its molecular formula is C₁₁H₁₅N₅, with a molecular weight of 217.27 g/mol [1]. The canonical SMILES representation (NCC1CCNc2c3cc(N)ccc3nn21
) confirms the connectivity: an aminomethyl group (-CH₂NH₂) at the pyrimidine C4 position and the primary amine (-NH₂) at indazole C9 [1]. This places it within the broader class of pyrimido[1,2-b]indazoles, characterized by their fused tricyclic scaffolds that combine the π-deficient nature of pyrimidine with the hydrogen-bonding capability of indazole [4] [5].
Table 1: Structural Characteristics of Key Pyrimido[1,2-b]indazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine | C₁₁H₁₅N₅ | 217.27 | -NH₂ at C9, -CH₂NH₂ at C4 (Pyrimidine ring) |
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine | C₁₀H₁₂N₄ | 188.23 | -NH₂ at C8, saturated pyrimidine ring |
2,4-Dimethyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole | C₁₂H₁₅N₃ | 201.27 | -CH₃ at C2 and C4 of pyrimidine ring |
4-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | C₁₂H₇F₃N₄O | 280.21 | -CF₃ at C2, carbonyl at C4 |
The exploration of pyrimido[1,2-b]indazoles accelerated in the 2010s, driven by advances in synthetic methodologies and recognition of their drug-like properties:
Table 2: Evolution of Key Synthetic Methods for Pyrimido[1,2-b]indazole Cores
Time Period | Synthetic Strategy | Key Reagents/Conditions | Advances/Limitations |
---|---|---|---|
Pre-2010s | Acid-catalyzed cyclocondensation | POCl₃ reflux, β-ketoesters | Harsh conditions, moderate yields (40-60%) |
2010-2015 | Microwave-assisted cyclization | Solvent-free, PdCl₂ catalyst, 60°C, <5 hrs | Faster reactions (minutes), improved yields (60-85%) |
2015-Present | Tandem Suzuki-Miyaura/SNAr functionalization | XPhosPdG₂/XPhos, arylboronic acids, PyBroP | Late-stage diversification, access to 3,5-diarylated CF₃ derivatives |
The C9-amino group in 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine confers distinct physicochemical and pharmacological advantages:
The scaffold's tricyclic planarity combined with hydrogen-bonding motifs positions it as a privileged structure for targeting kinases, GPCRs, and epigenetic regulators. This is underscored by the broad activities of related fused heterocycles like pyridopyrimidines and pyrimidopyrimidines in clinical candidates [5] [6] [8].
Table 3: Biological Activities of Structurally Related Amino-Substituted Fused Heterocycles
Heterocycle Class | Example Substituents | Reported Biological Activities | Potential Therapeutic Area |
---|---|---|---|
Pyrimido[1,2-b]indazol-9-amines | -NH₂ at C9, -CH₂NH₂ at C4 | Kinase inhibition, DNA intercalation (predicted) | Oncology, infectious diseases |
Pyrimido[1,6-a]pyrimidines | -NH₂ at C2, aryl at C4 | Antihypertensive, anti-allergic, hepatoprotective | Cardiovascular, immunology |
Pyrazolo[1,5-a]pyrimidines | -NH₂ at C3, CF₃ at C7 | MAO-B inhibition (IC₅₀ ~ μM), anti-inflammatory | Neurodegenerative disorders |
Pyrimido[2,1-b]benzothiazoles | -NH₂ at C2, aryl at C6 | Anti-tubercular (H37Rv inhibition), antimicrobial | Infectious diseases |
Concluding Remarks
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine represents a synthetically accessible and pharmacologically versatile scaffold within nitrogen-rich fused heterocycles. Its structural features—partial saturation, hydrogen-bonding motifs (C9-NH₂, C4-CH₂NH₂), and tricyclic framework—enable diverse target interactions. Continued innovation in catalytic functionalization (e.g., C–H activation, photoredox coupling) promises to unlock further therapeutic potential, particularly in oncology and CNS disorders where fused heterocycles have historically excelled. The compound exemplifies the enduring relevance of fused azoles in rational drug design.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3